molecular formula C7H11NOS B13331543 (3R)-3-amino-3-(thiophen-3-yl)propan-1-ol

(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol

Katalognummer: B13331543
Molekulargewicht: 157.24 g/mol
InChI-Schlüssel: IBCAXZDSJMQRKQ-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol is an organic compound featuring an amino group, a thiophene ring, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(thiophen-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with a chiral amine, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products Formed

    Oxidation: (3R)-3-oxo-3-(thiophen-3-yl)propan-1-ol.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Amides, esters, and other substituted products.

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.

Wirkmechanismus

The mechanism of action of (3R)-3-amino-3-(thiophen-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-amino-3-(phenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    (3R)-3-amino-3-(furan-3-yl)propan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(3R)-3-amino-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl and furan analogs. This uniqueness makes it valuable in specific applications where the electronic characteristics of the thiophene ring are advantageous.

Eigenschaften

Molekularformel

C7H11NOS

Molekulargewicht

157.24 g/mol

IUPAC-Name

(3R)-3-amino-3-thiophen-3-ylpropan-1-ol

InChI

InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2/t7-/m1/s1

InChI-Schlüssel

IBCAXZDSJMQRKQ-SSDOTTSWSA-N

Isomerische SMILES

C1=CSC=C1[C@@H](CCO)N

Kanonische SMILES

C1=CSC=C1C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.